
2,2,4-Trimethyl-7-(trifluoromethyl)-1,2-dihydroquinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2,4-Trimethyl-7-(trifluoromethyl)-1,2-dihydroquinoline is a synthetic organic compound known for its unique chemical structure and properties. It belongs to the class of dihydroquinolines, which are characterized by a partially saturated quinoline ring. The presence of trifluoromethyl and trimethyl groups in its structure imparts distinct physicochemical properties, making it a compound of interest in various scientific fields.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,2,4-Trimethyl-7-(trifluoromethyl)-1,2-dihydroquinoline typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction may involve the use of catalysts, solvents, and specific temperature and pressure settings to achieve the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial to maximize yield and purity. Industrial methods also focus on cost-effectiveness and environmental sustainability.
化学反応の分析
Types of Reactions: 2,2,4-Trimethyl-7-(trifluoromethyl)-1,2-dihydroquinoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can lead to the formation of fully saturated quinoline rings.
Substitution: The trifluoromethyl and trimethyl groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Reagents like halogens, acids, or bases can facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while reduction can produce fully saturated quinoline compounds.
科学的研究の応用
2,2,4-Trimethyl-7-(trifluoromethyl)-1,2-dihydroquinoline has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of specialty chemicals and materials with specific properties.
作用機序
The mechanism by which 2,2,4-Trimethyl-7-(trifluoromethyl)-1,2-dihydroquinoline exerts its effects involves interactions with molecular targets such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and specificity, leading to modulation of biological pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
類似化合物との比較
2,2,4-Trimethyl-1,2-dihydroquinoline: Lacks the trifluoromethyl group, resulting in different chemical properties.
7-(Trifluoromethyl)-1,2-dihydroquinoline: Lacks the trimethyl groups, affecting its reactivity and applications.
Uniqueness: The presence of both trifluoromethyl and trimethyl groups in 2,2,4-Trimethyl-7-(trifluoromethyl)-1,2-dihydroquinoline imparts unique physicochemical properties, making it distinct from similar compounds. These properties include enhanced stability, reactivity, and potential biological activity.
特性
分子式 |
C13H14F3N |
|---|---|
分子量 |
241.25 g/mol |
IUPAC名 |
2,2,4-trimethyl-7-(trifluoromethyl)-1H-quinoline |
InChI |
InChI=1S/C13H14F3N/c1-8-7-12(2,3)17-11-6-9(13(14,15)16)4-5-10(8)11/h4-7,17H,1-3H3 |
InChIキー |
DYILTNAOXLSDBW-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(NC2=C1C=CC(=C2)C(F)(F)F)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


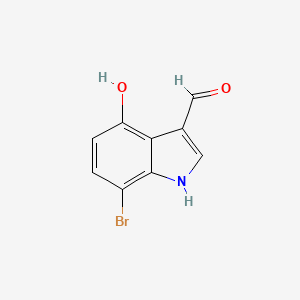
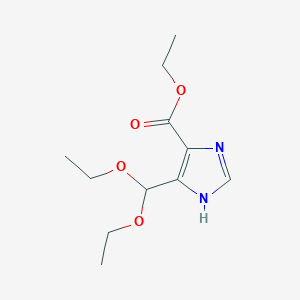


![[3-(2-Aminoethyl)-1H-indole-5-carbonyl]carbamic acid](/img/structure/B11868348.png)
![5-Methoxy-1'-methylspiro[indoline-3,4'-piperidin]-2-one](/img/structure/B11868356.png)
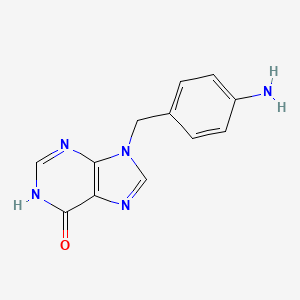
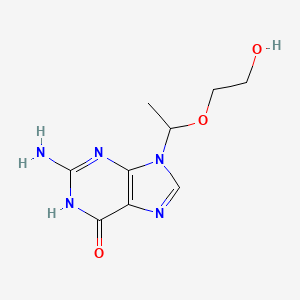
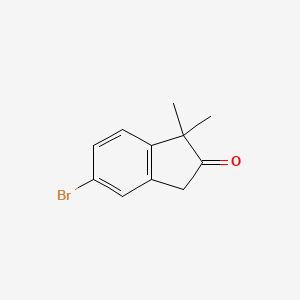
![5-Bromo-4-methoxy-7-methylimidazo[5,1-f][1,2,4]triazine](/img/structure/B11868382.png)

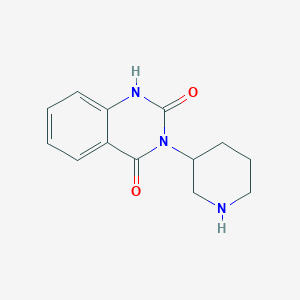

![6-Methoxy-4-methyl-2H-naphtho[1,2-b]pyran-2-one](/img/structure/B11868402.png)
